(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
“(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide” is a compound that contains a 1,3,4-thiadiazole moiety . This type of compound is known for its wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often starts from 4-chlorobenzoic acid. The acid is esterified with methanol and subsequently undergoes hydrazination, salt formation, and cyclization to afford a 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate . This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . It also contains a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl group .Scientific Research Applications
Synthesis and Biological Activity
(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound that has been explored in various scientific contexts. One of its applications is in the synthesis of heterocyclic compounds. For instance, thiosemicarbazide derivatives have been used as building blocks in synthesizing various heterocyclic compounds, including 1,3,4-thiadiazole ring systems, which have shown antimicrobial activity (Elmagd et al., 2017). Similarly, the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides from 4-chlorobenzoic acid has been reported, with some derivatives showing antiviral activity (Chen et al., 2010).
Cytotoxic and Anticancer Activity
Additionally, the compound has been utilized in the synthesis of 2-anilinopyridine-3-acrylamides, which are evaluated for cytotoxic activity against various human cancer cell lines and for their anti-tubulin activity (Kamal et al., 2014).
Agricultural and Industrial Applications
In agriculture, derivatives of 1,3,4-thiadiazole have been synthesized and shown to possess plant growth-regulating activity (Xin-jian et al., 2006). The compound has also found use in the field of materials science, such as in corrosion inhibition studies. For example, thiazolidinedione derivatives, including a molecule with a 1,3,4-thiadiazole moiety, have been studied for their corrosion inhibition performance on mild steel in acidic solutions (Yadav et al., 2015).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar compounds . Additionally, further studies could focus on optimizing the synthesis process and investigating the compound’s physical and chemical properties.
Properties
IUPAC Name |
(E)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-26-15-10-12(11-16(27-2)18(15)28-3)4-9-17(25)22-20-24-23-19(29-20)13-5-7-14(21)8-6-13/h4-11H,1-3H3,(H,22,24,25)/b9-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSUYTUPYKYVEP-RUDMXATFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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